molecular formula C3H4Cl2O B141476 1,3-Dichloroacetone CAS No. 534-07-6

1,3-Dichloroacetone

Cat. No. B141476
CAS RN: 534-07-6
M. Wt: 126.97 g/mol
InChI Key: SUNMBRGCANLOEG-UHFFFAOYSA-N
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Description

1,3-Dichloroacetone is a chemical compound that has been utilized in various synthetic applications. It serves as a robust reagent for preparing complex molecular structures such as bicyclic peptides, indicating its significance in the field of synthetic organic chemistry .

Synthesis Analysis

The synthesis of 1,3-dichloroacetone can be achieved through the electrooxidation of 1,3-dichloro-2-propanol using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, which has been optimized to produce 1,3-dichloroacetone with high selectivity and current efficiency . Additionally, 1,3-dichloroacetone can be derived from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride to form 3-(dichloroacetyl)chromone, which is a precursor for various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 1,3-dichloroacetone allows it to participate in bio-orthogonal reactions, such as the selective linking of free cysteine side-chains in peptides . The structure also permits the reversible hydration of the compound in different solvents, which has been studied extensively to understand the kinetics and mechanism of this reaction .

Chemical Reactions Analysis

1,3-Dichloroacetone is involved in a variety of chemical reactions. It is used in the dithioacetalization of aldehydes to access 1,3-dithianes efficiently . It also plays a role in the synthesis of complex peptides by dimerizing cyclic peptide monomers . Furthermore, the compound undergoes photodissociation, with major channels being the cleavage of a C-Cl bond and elimination of HCl . Theoretical investigations have been conducted to understand the interchange of chlorine atoms and methyl groups in dichloroacetone, which is relevant to its decomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dichloroacetone have been studied through its reactions and stability. For instance, the acetone-linked dimeric peptides synthesized using 1,3-dichloroacetone exhibit significant proteolytic stability in human serum . The reversible hydration kinetics of 1,3-dichloroacetone have been analyzed in various solvents, providing insights into the transition states and the role of catalysts in these reactions . Additionally, the compound's behavior in the presence of surfactants like Aerosol-OT has been investigated, revealing alterations in rate constants and equilibrium constants for its hydration .

Scientific Research Applications

  • Synthesis of Bicyclic Peptides : 1,3-Dichloroacetone is utilized in synthesizing novel bicyclic dimeric peptides. This process involves linking free cysteine side-chains with an acetone-like bridge, enhancing the peptides' structural complexity and proteolytic stability (Lin et al., 2020).

  • Chemical Synthesis Process : A technical process suitable for laboratory and industrial applications has been developed for the synthesis of 1,3-Dichloroacetone from 1,3-dichloro-2-propanol. This process results in a high yield of pure 1,3-Dichloroacetone (Jiang Yu-ren, 2007).

  • Pharmaceutical Synthesis : 1,3-Dichloroacetone is used in producing various pharmochemicals like 1,3-Dihydroxyacetone and 1,3-Dibromoacetone, showcasing its versatility in chemical synthesis and pharmaceutical applications (da Silva et al., 2020).

  • Photodissociation Study : Investigations on the photodissociation dynamics of 1,1-dichloroacetone, closely related to 1,3-dichloroacetone, reveal insights into the chemical's behavior under certain conditions, which is crucial for understanding its reactivity and applications (Duncan et al., 2010).

  • Synthesis of Polycyclic Alkaloids : 1,3-Dichloroacetone is used to generate novel compounds like 1-formamido-2-siloxy-1,3-butadienes, which are key building blocks in synthesizing polycyclic alkaloids and related analogs (Alonso et al., 2007).

  • Formation of Bicyclic Carbamates and Other Compounds : It reacts with pseudohalides to form spiro[4.4]nonane-type bis-oxazolidines and imidazolidines, highlighting its role in creating complex organic structures (Saul et al., 2000).

  • Continuous Synthesis in Pharmaceutical Industry : 1,3-Dichloroacetone's application in continuous synthesis methods has been explored for producing key intermediates for pharmaceuticals like fluconazole, demonstrating its importance in modern drug manufacturing (Korwar et al., 2017).

Safety And Hazards

1,3-Dichloroacetone is a hazardous chemical. It may be fatal if inhaled, swallowed, or absorbed through the skin. Contact may cause burns to skin and eyes. It is also a flammable liquid that can ignite when exposed to heat or flames .

Future Directions

1,3-Dichloroacetone has been used as a robust reagent for preparing bicyclic peptides . This study provides valuable insights into the application of 1,3-dichloroacetone as a tool in the synthesis of complex, multicyclic peptides .

properties

IUPAC Name

1,3-dichloropropan-2-one
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InChI

InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2
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InChI Key

SUNMBRGCANLOEG-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)CCl)Cl
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Molecular Formula

C3H4Cl2O
Record name 1,3-DICHLOROACETONE
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DSSTOX Substance ID

DTXSID2021577
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Molecular Weight

126.97 g/mol
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Physical Description

1,3-dichloroacetone appears as a crystalline solid. Denser than water and insoluble in water. Inhalation of dust or powder may cause adverse health reactions.
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Boiling Point

343 °F at 760 mmHg (EPA, 1998), 173.4 °C
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Solubility

> 10% in water, > 10% in ethanol, > 10% in ether
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Density

1.3826 at 114.8 °F (EPA, 1998) - Denser than water; will sink, 1.3826 at 46 °C/4 °C
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Vapor Density

4.38 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
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Product Name

1,3-Dichloroacetone

Color/Form

Prisms or needles, Plates, needles on distillation

CAS RN

534-07-6
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Melting Point

113 °F (EPA, 1998), 45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,470
Citations
ED Smith, WL Thornsberry - Journal of Chemical and Engineering …, 1970 - ACS Publications
It IS well known that chloroacetone and 1, 1-dichlo-roacetone have the same boiling point at atmospheric pressure (2). However, it has not been generally recognized that 1, 1-…
Number of citations: 6 pubs.acs.org
RP Bell, JP Millington, JM Pink - Proceedings of the …, 1968 - royalsocietypublishing.org
The kinetics of the reversible hydration of 1, 3-dichloroacetone have been studied spectrophotometrically in solutions of water in dioxan and in acetonitrile, over a wide range of water …
Number of citations: 57 royalsocietypublishing.org
RP Bell, JE Critchlow - … of the Royal Society of London. A …, 1971 - royalsocietypublishing.org
The kinetics of the reversible addition of water to 1,3-dichloroacetone have been studied spectrophotometrically in aqueous dioxan with and without the addition of catalysts (hydrogen …
Number of citations: 57 royalsocietypublishing.org
J Hill - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
p-Nitrophenol and toluene-p-thiol reacted with 1,3-dichloroacetone in acetone, in the presence of potassium carbonate and potassium iodide, to give the expected 1,3-bis-p-…
Number of citations: 7 pubs.rsc.org
NV Kovalenko, GP Kutrov, YV Filipchuk… - Chemistry of Heterocyclic …, 2002 - Springer
The reactions of 1,3-dibromoacetone with 2-aminoazines and 2-aminoazoles has been carried out for the first time and the pure intermediate quaternary salts have been isolated. They …
Number of citations: 10 link.springer.com
RP Bell, PE Sörensen - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
The reversible hydration of 1,3-dichloroacetone in aqueous dioxan has been studied spectrophotometrically at 12 temperatures between 277 and 333 K. Rates and equilibrium …
Number of citations: 17 pubs.rsc.org
Q Lin, D Hopper, H Zhang, J Sfyris Qoon, Z Shen… - ACS …, 2020 - ACS Publications
The chemical synthesis of cyclic peptides is a well-established area of research. This has been further expanded by development of bio-orthogonal reactions that enable access to …
Number of citations: 6 pubs.acs.org
AM Sørensen - … Section B: Structural Crystallography and Crystal …, 1974 - scripts.iucr.org
(IUCr) 1,3-Dichloroacetone Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 30 Part 5 Pages 1366-1368 …
Number of citations: 6 scripts.iucr.org
W Pies, A Weiss - Journal of Molecular Structure, 1976 - Elsevier
Solid 1,3-dichloroacetone, CH 2 ClCOCH 2 Cl, is dimorphic. The 35 Cl-NQR spectra and the X-ray powder patterns are given for both modifications. Phase I shows a single chlorine …
Number of citations: 3 www.sciencedirect.com
S Torii, T Inokuchi, S Matsumoto, T Saeki… - Bulletin of the Chemical …, 1990 - journal.csj.jp
Optimum conditions for the electrooxidation of 1,3-dichloro-2-propanol (1) to 1,3-dichloroacetone (2) by using a double redox system of Ru(VIII)/Ru(IV) and [Cl + ]/Cl − are elucidated. …
Number of citations: 26 www.journal.csj.jp

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